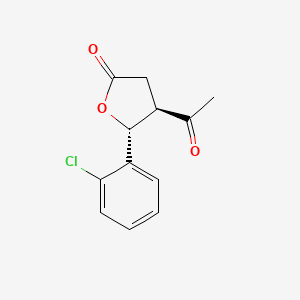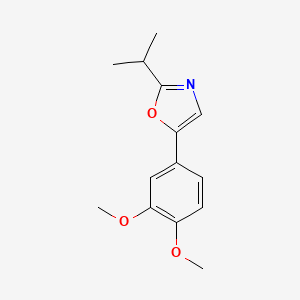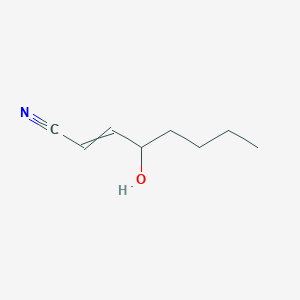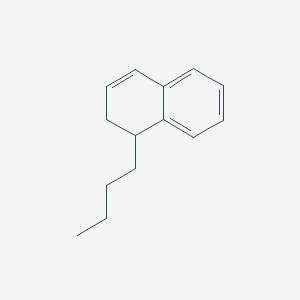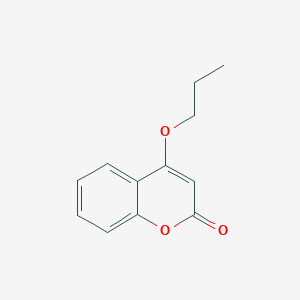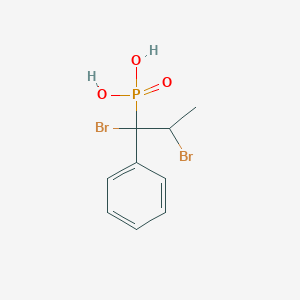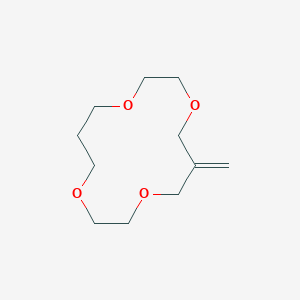![molecular formula C15H26O B14353700 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol CAS No. 90165-84-7](/img/structure/B14353700.png)
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[3.1.1]heptane ring system with a dimethyl substitution, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and alkylation, introduce the hex-4-en-3-ol moiety. Reaction conditions often include the use of catalysts, such as Lewis acids, and specific solvents to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hex-4-en-3-ol moiety can be reduced to form saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethylbicyclo[3.1.1]heptan-2-ylmethanethiol: Similar bicyclic structure but with a thiol group instead of a hydroxyl group.
6,6-Dimethylbicyclo[3.1.1]heptan-2-one: Contains a ketone group instead of a hydroxyl group.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Similar structure with a methylene group.
Uniqueness
6-(6,6-Dimethylbicyclo[311]heptan-2-yl)hex-4-en-3-ol is unique due to its combination of a bicyclic core with a hex-4-en-3-ol moiety
Propriétés
Numéro CAS |
90165-84-7 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
6-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hex-4-en-3-ol |
InChI |
InChI=1S/C15H26O/c1-4-13(16)7-5-6-11-8-9-12-10-14(11)15(12,2)3/h5,7,11-14,16H,4,6,8-10H2,1-3H3 |
Clé InChI |
JJEDHOJMPIZRPR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=CCC1CCC2CC1C2(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


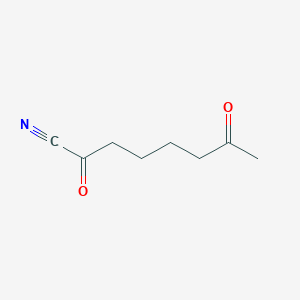
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
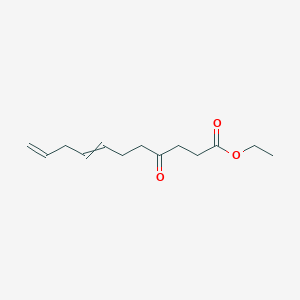
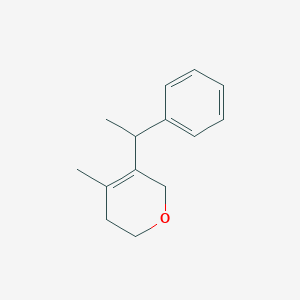
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
